Lithium aluminium deuteride

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propriétés

Formule moléculaire |

AlH4Li |

|---|---|

Poids moléculaire |

42.0 g/mol |

Nom IUPAC |

aluminum;lithium;deuteride |

InChI |

InChI=1S/Al.Li.4H/q+3;+1;4*-1/i;;4*1+1 |

Clé InChI |

BJKLPLABXHXMIM-HGZFDWPVSA-N |

SMILES isomérique |

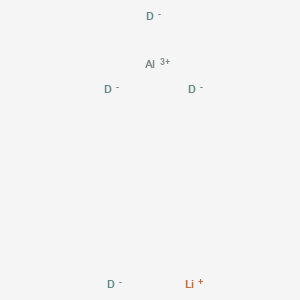

[2H-].[2H-].[2H-].[2H-].[Li+].[Al+3] |

SMILES canonique |

[H-].[H-].[H-].[H-].[Li+].[Al+3] |

Origine du produit |

United States |

Foundational & Exploratory

The Advent of a Deuterated Workhorse: A History of the Discovery of Lithium Aluminum Deuteride

For researchers, scientists, and drug development professionals, an in-depth look at the origins of a crucial deuterated reagent, lithium aluminum deuteride (B1239839) (LiAlD₄), reveals a story built upon the foundations of post-war organometallic chemistry and the burgeoning field of isotopic labeling. This technical guide delves into the historical discovery, initial synthesis, and early significance of this powerful reducing agent.

The journey to lithium aluminum deuteride begins with its non-deuterated precursor, lithium aluminum hydride (LiAlH₄). In 1947, a pivotal paper by A. E. Finholt, A. C. Bond, Jr., and H. I. Schlesinger announced the synthesis of this remarkably potent reducing agent.[1] This discovery revolutionized organic synthesis, offering a versatile method for the reduction of a wide array of functional groups. The stage was thus set for the development of its deuterated analog, a compound that would become indispensable for mechanistic studies and the synthesis of specifically labeled molecules.

The First Synthesis: Holding and Ross, 1958

The first documented synthesis of lithium aluminum deuteride was reported in 1958 by A. F. le C. Holding and W. A. Ross in the Journal of Applied Chemistry.[2] Their work provided the foundational methodology for producing this isotopically labeled reagent. The synthesis was a two-step process, beginning with the preparation of lithium deuteride (LiD), followed by its reaction with aluminum bromide.

The initial step involved the direct combination of lithium metal and deuterium (B1214612) gas at elevated temperatures. Subsequently, the newly formed lithium deuteride was treated with aluminum bromide in an ethereal solvent to yield lithium aluminum deuteride. The authors reported on the isotopic and chemical purity of the final product, highlighting the successful incorporation of deuterium.[2]

Experimental Protocols of the Inaugural Synthesis

Preparation of Lithium Deuteride (LiD)

The synthesis of the lithium deuteride precursor was achieved through the direct reaction of lithium metal with deuterium gas.

-

Reaction: 2Li + D₂ → 2LiD

-

Apparatus: A reaction chamber capable of maintaining high temperatures and a controlled atmosphere of deuterium gas.

-

Procedure: Lithium metal was placed in the reaction vessel, which was then evacuated and filled with deuterium gas. The vessel was heated to a high temperature (a similar, later patent suggests temperatures in the range of 680-720°C for the analogous reaction with hydrogen) to initiate the reaction. The reaction is exothermic, and careful temperature control would have been necessary. The completion of the reaction would be indicated by the cessation of deuterium uptake.

Synthesis of Lithium Aluminum Deuteride (LiAlD₄)

The core of Holding and Ross's discovery was the reaction of their freshly prepared lithium deuteride with a suitable aluminum halide.

-

Reaction: 4LiD + AlBr₃ → LiAlD₄ + 3LiBr

-

Apparatus: A three-necked flask equipped with a mechanical stirrer, a dropping funnel, and a reflux condenser, all under an inert, dry atmosphere (e.g., nitrogen or argon).

-

Procedure: A suspension of finely powdered lithium deuteride in a dry ethereal solvent (likely diethyl ether) would be prepared in the reaction flask. A solution of aluminum bromide in the same solvent would then be added dropwise to the stirred suspension. The reaction is exothermic and would likely have required cooling to maintain a controlled reaction rate. After the addition was complete, the reaction mixture would be stirred for a period to ensure complete reaction. The insoluble lithium bromide byproduct would then be removed by filtration under an inert atmosphere. The ethereal solution of lithium aluminum deuteride could then be used directly or the solvent removed to yield the solid product.

Quantitative Data

The 1958 paper by Holding and Ross reported on the chemical and isotopic purity of their synthesized lithium aluminum deuteride. While the specific values from the original publication are not widely cited, modern commercial preparations of lithium aluminum deuteride, produced by similar methods, provide an indication of the achievable purity.

| Parameter | Typical Value |

| Chemical Purity | >95% |

| Isotopic Purity | >98 atom % D |

Significance and Early Applications

The discovery of lithium aluminum deuteride was a significant milestone for several areas of chemical research. Its primary utility, recognized shortly after its discovery, was as a tool for introducing deuterium atoms into organic molecules with high specificity. This had profound implications for:

-

Mechanistic Studies: By selectively replacing hydrogen atoms with deuterium, chemists could probe the mechanisms of chemical reactions. The difference in mass between hydrogen and deuterium leads to a kinetic isotope effect, where the rate of a reaction can change depending on which isotope is present at a bond-breaking or bond-forming position. This effect provided a powerful tool for identifying the rate-determining steps of reactions.

-

Isotopic Labeling for Spectroscopy: The introduction of deuterium served as a valuable label for spectroscopic analysis, particularly in nuclear magnetic resonance (NMR) and infrared (IR) spectroscopy. In ¹H NMR, the absence of a signal at a particular position after deuteration confirmed the site of reaction. In IR spectroscopy, the C-D bond has a characteristic stretching frequency that is distinct from the C-H bond, allowing for its identification.

-

Drug Metabolism and Pharmacokinetic Studies: In the decades that followed its discovery, the use of deuterated compounds, often synthesized using reagents like LiAlD₄, became a cornerstone of drug development. By tracking the fate of deuterated drugs in biological systems, researchers could elucidate metabolic pathways and study pharmacokinetic profiles.

Logical Relationships in the Discovery and Application of LiAlD₄

The following diagram illustrates the logical progression from the discovery of the hydride to the synthesis and application of its deuterated counterpart.

Experimental Workflow for the Synthesis of LiAlD₄

The following diagram outlines the general experimental workflow for the synthesis of lithium aluminum deuteride as inferred from the work of Holding and Ross.

References

An In-depth Technical Guide to the Synthesis and Characterization of Lithium Aluminium Deuteride

For Researchers, Scientists, and Drug Development Professionals

Abstract

Lithium aluminium deuteride (B1239839) (LiAlD₄), a deuterated analogue of lithium aluminium hydride (LiAlH₄), is a powerful reducing agent with significant applications in organic synthesis, particularly for the isotopic labeling of molecules in pharmaceutical and metabolic research. This technical guide provides a comprehensive overview of the synthesis and characterization of LiAlD₄. It details the prevalent synthetic methodology, outlines key characterization techniques, and presents relevant quantitative data in a structured format. The guide is intended to serve as a practical resource for researchers and professionals engaged in chemical synthesis and analysis.

Introduction

Lithium aluminium deuteride is a gray to white, powdered inorganic compound that serves as a potent source of deuterium (B1214612) anions (D⁻).[1] Its utility in chemical synthesis is primarily for the introduction of deuterium atoms into organic molecules, a critical process in various fields, including drug metabolism studies, mechanistic pathway elucidation, and as internal standards in mass spectrometry.[2] The substitution of hydrogen with deuterium can alter the metabolic profile and pharmacokinetic properties of a drug molecule, making LiAlD₄ an invaluable tool in drug development. This guide details the synthesis and characterization of this important reagent.

Synthesis of this compound

The most common and established method for the synthesis of this compound is the Schlesinger reaction, which involves the reaction of an alkali metal deuteride with an aluminium halide.[3][4] Specifically, the reaction of lithium deuteride (LiD) with aluminium bromide (AlBr₃) in an anhydrous ether solvent is the preferred route.[3]

Chemical Equation:

4LiD + AlBr₃ → LiAlD₄ + 3LiBr

Experimental Protocol: Synthesis of this compound

This protocol is adapted from the established synthesis of lithium aluminium hydride and is applicable for the synthesis of its deuterated analogue.[5]

Materials:

-

Lithium deuteride (LiD), finely ground

-

Anhydrous aluminium bromide (AlBr₃)

-

Anhydrous diethyl ether ((C₂H₅)₂O)

-

Dry nitrogen or argon gas

Equipment:

-

Three-necked round-bottom flask

-

Reflux condenser

-

Dropping funnel

-

Magnetic stirrer

-

Inert atmosphere system (Schlenk line or glovebox)

-

Filtration apparatus (e.g., Schlenk filter)

Procedure:

-

Preparation of Reactants: Under an inert atmosphere, a three-necked flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer is charged with a suspension of finely ground lithium deuteride in anhydrous diethyl ether.

-

Reaction: A solution of anhydrous aluminium bromide in diethyl ether is added dropwise from the dropping funnel to the stirred suspension of lithium deuteride. The reaction is exothermic and may require cooling to maintain a gentle reflux.

-

Reflux: After the addition is complete, the reaction mixture is stirred and refluxed for several hours to ensure the completion of the reaction.

-

Isolation: The reaction mixture contains the soluble product, LiAlD₄, and the insoluble byproduct, lithium bromide (LiBr). The mixture is cooled to room temperature, and the LiBr is separated by filtration under an inert atmosphere.

-

Product Recovery: The filtrate, a solution of LiAlD₄ in diethyl ether, can be used directly for subsequent reactions. To obtain solid LiAlD₄, the solvent is carefully removed under reduced pressure. The resulting solid should be handled and stored under an inert atmosphere due to its reactivity with moisture.[1]

Yield: While specific yields for the synthesis of LiAlD₄ via this method are not widely reported, analogous syntheses of LiAlH₄ can achieve high yields, often exceeding 80%.[6]

Characterization of this compound

The successful synthesis and purity of this compound are confirmed through various analytical techniques. The primary methods include X-ray diffraction (XRD), Fourier-transform infrared (FTIR) spectroscopy, and solid-state nuclear magnetic resonance (NMR) spectroscopy.

X-ray Diffraction (XRD)

XRD is a fundamental technique for determining the crystal structure and phase purity of a crystalline solid.

Experimental Protocol: Powder X-ray Diffraction (PXRD)

-

Sample Preparation: A small amount of the powdered LiAlD₄ sample is mounted on a sample holder. Due to its reactivity, the sample should be prepared and sealed in an airtight sample holder under an inert atmosphere to prevent decomposition from moisture.

-

Data Acquisition: The XRD pattern is collected using a diffractometer with a Cu Kα radiation source (λ = 1.5406 Å). Data is typically collected over a 2θ range of 10-80° with a step size of 0.02°.

-

Data Analysis: The resulting diffraction pattern is analyzed to identify the crystalline phases present by comparison with standard diffraction databases. The lattice parameters of the crystal structure can be determined from the positions of the diffraction peaks.[7]

Quantitative Data: Crystallographic Properties

This compound crystallizes in a monoclinic system with the space group P2₁/c.[8] The lattice parameters are very similar to its protic analogue, LiAlH₄.

| Parameter | Value (for LiAlH₄) |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a | 4.860 Å[9] |

| b | 7.817 Å[9] |

| c | 7.832 Å[9] |

| β | 111.80°[9] |

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to identify the vibrational modes of the Al-D bonds within the [AlD₄]⁻ tetrahedron, confirming the formation of the deuteride complex.

Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR

-

Sample Preparation: A small amount of the LiAlD₄ powder is placed directly onto the ATR crystal. The measurement should be performed in a dry, inert atmosphere (e.g., a nitrogen-filled glovebox) to prevent reaction with atmospheric moisture.

-

Data Acquisition: The FTIR spectrum is recorded in the mid-infrared range (typically 4000-400 cm⁻¹).[10]

-

Data Analysis: The positions of the absorption bands corresponding to the Al-D stretching and bending vibrations are identified.

Quantitative Data: Vibrational Frequencies

The vibrational frequencies for the [AlD₄]⁻ anion are shifted to lower wavenumbers compared to the [AlH₄]⁻ anion due to the heavier mass of deuterium.

| Vibrational Mode | Wavenumber Range (for [AlH₄]⁻) | Expected Wavenumber Range (for [AlD₄]⁻) |

| Al-H/D Stretching | 1600-1800 cm⁻¹[9] | ~1150-1300 cm⁻¹ |

| Al-H/D Bending | 800-900 cm⁻¹[9] | ~600-650 cm⁻¹ |

Note: The expected wavenumber range for LiAlD₄ is an approximation based on the isotope effect (a factor of ~1/√2).

Solid-State Nuclear Magnetic Resonance (NMR) Spectroscopy

Solid-state NMR spectroscopy provides detailed information about the local chemical environment of the lithium and aluminium nuclei.

Experimental Protocol: Solid-State NMR

-

Sample Preparation: The powdered LiAlD₄ sample is packed into a solid-state NMR rotor in an inert atmosphere glovebox.

-

Data Acquisition: ⁷Li and ²⁷Al solid-state NMR spectra are acquired using a solid-state NMR spectrometer. Magic Angle Spinning (MAS) is employed to narrow the spectral lines.

-

Data Analysis: The chemical shifts (δ) of the ⁷Li and ²⁷Al nuclei are determined relative to a standard reference (e.g., 1 M LiCl for ⁷Li and 1 M Al(NO₃)₃ for ²⁷Al).[11][12]

Quantitative Data: NMR Chemical Shifts

The chemical shifts provide information about the electronic environment of the nuclei.

| Nucleus | Expected Chemical Shift (δ) |

| ⁷Li | ~0-1 ppm[13] |

| ²⁷Al | ~108 ppm |

Note: The expected chemical shifts are based on data for LiAlH₄ and similar compounds and may vary slightly for LiAlD₄.

Summary of Quantitative Data

| Property | Value |

| Chemical Formula | LiAlD₄ |

| Molecular Weight | 41.99 g/mol |

| Appearance | Gray to white powder[1] |

| Crystal System | Monoclinic[8] |

| Space Group | P2₁/c[8] |

| Lattice Parameters (a, b, c, β) | ~4.860 Å, 7.817 Å, 7.832 Å, 111.80°[9] |

| FTIR Al-D Stretching | ~1150-1300 cm⁻¹ |

| FTIR Al-D Bending | ~600-650 cm⁻¹ |

| ⁷Li NMR Chemical Shift | ~0-1 ppm[13] |

| ²⁷Al NMR Chemical Shift | ~108 ppm |

Experimental Workflows and Diagrams

Conclusion

This technical guide has provided a detailed overview of the synthesis and characterization of this compound. The adaptation of the Schlesinger synthesis from lithium deuteride and aluminium bromide remains the most viable route for its preparation. Characterization by XRD, FTIR, and solid-state NMR spectroscopy are essential to confirm the identity, purity, and structural properties of the final product. The quantitative data and experimental protocols presented herein serve as a valuable resource for researchers utilizing LiAlD₄ in their synthetic endeavors, particularly in the fields of medicinal chemistry and drug development where isotopic labeling is a critical tool.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. CN1011218B - Method for synthesizing lithium aluminum hydride - Google Patents [patents.google.com]

- 5. researchgate.net [researchgate.net]

- 6. nf-itwg.org [nf-itwg.org]

- 7. next-gen.materialsproject.org [next-gen.materialsproject.org]

- 8. researchgate.net [researchgate.net]

- 9. An infrared, Raman, and X-ray database of battery interphase components - PMC [pmc.ncbi.nlm.nih.gov]

- 10. 7Li NMR Chemical Shift Imaging To Detect Microstructural Growth of Lithium in All-Solid-State Batteries - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Recent advances on surface metal hydrides studied by solid-state nuclear magnetic resonance spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

physical and chemical properties of lithium aluminium deuteride

An In-depth Technical Guide to the Physical and Chemical Properties of Lithium Aluminum Deuteride (B1239839)

Introduction

Lithium aluminum deuteride (LiAlD₄), also known as LAD, is the deuterated analogue of the powerful reducing agent lithium aluminum hydride (LiAlH₄).[1] It is a versatile reagent in organic synthesis, primarily utilized for the introduction of deuterium (B1214612) atoms into molecules and for performing reductions with an isotopic label for mechanistic studies.[] This document provides a comprehensive overview of its core physical and chemical properties, experimental protocols, and safety considerations, tailored for researchers, scientists, and professionals in drug development.

Physical Properties

Lithium aluminum deuteride is typically a white to gray, odorless powder.[3] It is a hygroscopic solid that is unstable in the presence of moisture.[3] Due to its high reactivity, it must be handled with care, preferably under an inert atmosphere.[1]

Table 1: Physical Characteristics of Lithium Aluminum Deuteride

| Property | Value | Source(s) |

| Molecular Formula | AlD₄Li | [1][4][5] |

| Molecular Weight | ~41.98 g/mol | [4][6][7][8] |

| Appearance | White to gray powder | [3][9] |

| Density | ~0.736 g/cm³ | [4][6][7] |

| Melting Point | 125 °C (decomposes) | [4][5][6][10] |

| Flash Point | < -30 °F (< -34.4 °C) | [6] |

| Solubility | Soluble in diethyl ether and tetrahydrofuran (B95107) (THF).[1][3][4] Slightly soluble in dibutyl ether.[3] Insoluble in hydrocarbons and dioxane.[3] |

Chemical Properties

The chemical behavior of LiAlD₄ is dominated by its nature as a powerful reducing agent and a source of deuteride ions (D⁻).

Table 2: Chemical Characteristics and Reactivity

| Property | Description | Source(s) |

| Reactivity with Water | Reacts violently with water and moisture, releasing flammable deuterium gas and forming lithium hydroxide (B78521) and aluminum hydroxide.[1][3][11] | |

| Thermal Decomposition | Decomposes upon heating above 125 °C.[3][12] The decomposition proceeds in stages, ultimately yielding lithium deuteride (LiD), aluminum metal, and deuterium gas.[3] | |

| Air Sensitivity | Stable in dry air at room temperature but can be hydrolyzed by moist air.[12][13] May ignite spontaneously in air at temperatures above 125 °C.[3] | |

| Reducing Agent | A very powerful reducing agent used in organic synthesis to reduce functional groups such as esters, carboxylic acids, and amides to the corresponding alcohols and amines.[][11][14] | |

| Incompatibilities | Reacts violently with acids, alcohols, oxidizers, aldehydes, ketones, and carbon dioxide.[3][11] It should not be used with halogenated solvents.[3] |

Key Applications and Reaction Mechanisms

The primary applications of lithium aluminum deuteride are in isotopic labeling and as a strong reducing agent.

Deuterium Labeling

LiAlD₄ is an invaluable reagent for the site-specific incorporation of deuterium into organic molecules. This is crucial for:

-

Mechanistic Studies: Tracking the path of a hydride in a reaction mechanism.

-

NMR Spectroscopy: Using deuterium as a spectroscopic probe.[1]

-

Metabolic Studies: Preparing deuterated drug candidates to study their metabolic pathways.[]

Reduction of Carbonyl Compounds

Similar to its protium (B1232500) counterpart, LiAlD₄ readily reduces a wide range of carbonyl-containing functional groups. The general mechanism involves the nucleophilic attack of the deuteride ion on the electrophilic carbonyl carbon.

Below is a generalized workflow for the reduction of an ester to a primary alcohol using LiAlD₄.

References

- 1. CAS 14128-54-2: Lithium aluminum deuteride | CymitQuimica [cymitquimica.com]

- 3. datasheets.scbt.com [datasheets.scbt.com]

- 4. Lithium aluminum deuteride | 14128-54-2 [chemicalbook.com]

- 5. 14128-54-2 CAS MSDS (Lithium aluminum deuteride) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 6. Lithium aluminum deuteride 98%D | CAS 14128-54-2 | Chemical-Suppliers [chemical-suppliers.eu]

- 7. chembk.com [chembk.com]

- 8. Lithium aluminum deuteride (Dâ, 98%) - Cambridge Isotope Laboratories, DLM-356-PK [isotope.com]

- 9. Lithium aluminum deuteride | AlH4Li | CID 11062293 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. americanelements.com [americanelements.com]

- 11. Lithium aluminum deuteride: properties, applications and safety_Chemicalbook [chemicalbook.com]

- 12. Lithium aluminum hydride | AlH4.Li | CID 28112 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 13. cphi-online.com [cphi-online.com]

- 14. masterorganicchemistry.com [masterorganicchemistry.com]

An In-Depth Technical Guide to the Isotopic Purity of Lithium Aluminum Deuteride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the isotopic purity of lithium aluminum deuteride (B1239839) (LiAlD₄), a critical reagent in the synthesis of deuterated compounds for pharmaceutical and materials science research. This document details the synthesis of LiAlD₄, methods for determining its isotopic purity, and a summary of commercially available grades. Experimental protocols and data are presented to assist researchers in the selection and quality assessment of this important chemical.

Introduction

Lithium aluminum deuteride (LAD), the deuterated analogue of lithium aluminum hydride (LAH), is a powerful reducing agent used to introduce deuterium (B1214612) isotopes into organic molecules. The precise knowledge of its isotopic purity is paramount for quantitative studies, such as in drug metabolism and pharmacokinetic (DMPK) investigations, where deuterated internal standards are employed. This guide explores the critical aspects of LAD's isotopic purity, from its synthesis to its detailed analysis.

Synthesis of Lithium Aluminum Deuteride

The isotopic purity of lithium aluminum deuteride is fundamentally determined by the isotopic enrichment of the starting materials and the synthesis route employed. Two primary methods for the preparation of LAD are prevalent:

-

Reaction of Lithium Deuteride with Aluminum Bromide: This is a common laboratory-scale synthesis where lithium deuteride (LiD) reacts with aluminum bromide (AlBr₃) in a suitable ether solvent, typically diethyl ether.[1] The overall reaction is as follows:

4LiD + AlBr₃ → LiAlD₄ + 3LiBr

The purity of the resulting LiAlD₄ is highly dependent on the isotopic enrichment of the initial lithium deuteride.

-

Ball Milling of Lithium Aluminum Hydride with Lithium Hydride: A mechanochemical approach involves the high-energy ball milling of lithium aluminum hydride (LiAlH₄) with lithium hydride (LiH). However, this method has been reported to yield a different stoichiometry, Li₃AlH₆, with a lower purity of approximately 93%.[2]

Factors Influencing Isotopic Purity

The final isotopic purity of LAD can be affected by several factors during its synthesis and handling:

-

Isotopic Enrichment of Precursors: The isotopic purity of the deuterium source (e.g., D₂ gas for the synthesis of LiD) is the most critical factor.

-

Atmospheric Moisture: LAD is highly reactive with water and atmospheric moisture.[3] Any contact with protic sources (H₂O) will lead to the formation of LiAlH₄ and other protonated impurities, thereby reducing the isotopic purity.

-

Solvent Impurities: The use of non-deuterated or improperly dried solvents during synthesis and handling can introduce protonated species.

Quantitative Data on Isotopic Purity

The isotopic and chemical purity of commercially available lithium aluminum deuteride are crucial parameters for researchers. The following tables summarize the typical specifications from various suppliers and compare the different synthesis routes.

Table 1: Typical Specifications of Commercially Available Lithium Aluminum Deuteride

| Supplier | Chemical Purity (%) | Isotopic Purity (atom % D) |

| Supplier A | min. 98% | min. 98% |

| Supplier B | 97% | 98% (D₄) |

| Supplier C | min. 98% | min. 90% |

Table 2: Comparison of Synthesis Methods and Resulting Purity

| Synthesis Method | Typical Chemical Purity (%) | Typical Isotopic Purity | Notes |

| LiD + AlBr₃ | >95% | Dependent on LiD purity | Common laboratory method.[1] |

| Ball Milling (LiAlH₄ + LiH) | ~93% (for Li₃AlH₆) | Not specified for LiAlD₄ | Produces a different stoichiometry.[2] |

Experimental Protocols for Isotopic Purity Determination

The accurate determination of the isotopic purity of LAD requires specialized analytical techniques due to its high reactivity. All sample handling must be performed under an inert atmosphere (e.g., in a glovebox or using Schlenk line techniques) to prevent decomposition and isotopic dilution from atmospheric moisture.[4][5]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful non-destructive technique for determining isotopic purity. A combination of ¹H and ²H NMR is often employed.[6][7]

Protocol for ¹H and ²H NMR Analysis:

-

Sample Preparation (Inert Atmosphere):

-

In a glovebox, accurately weigh 10-20 mg of the LAD sample into a clean, dry NMR tube.

-

Add approximately 0.6-0.7 mL of a dry, deuterated, aprotic solvent in which LAD is soluble (e.g., deuterated tetrahydrofuran (B95107) (THF-d₈) or deuterated diethyl ether (Et₂O-d₁₀)). The solvent must be thoroughly dried over a suitable drying agent like molecular sieves.[8][9]

-

Cap the NMR tube securely before removing it from the glovebox.

-

-

¹H NMR Spectroscopy:

-

Acquire a quantitative ¹H NMR spectrum.

-

The presence of any residual proton signals corresponding to the Al-H bond (typically a broad multiplet) indicates the presence of LiAlH₄ impurity.

-

The isotopic purity can be estimated by comparing the integral of the Al-H proton signal to that of a known internal standard or by assuming that the total (¹H + ²H) content is 100%.

-

-

²H NMR Spectroscopy:

Mass Spectrometry (MS)

Mass spectrometry techniques, particularly those with high mass resolution, can be used to determine the isotopic distribution of elements. For lithium-containing compounds, Thermal Ionization Mass Spectrometry (TIMS) and Multi-Collector Inductively Coupled Plasma Mass Spectrometry (MC-ICP-MS) are highly precise methods for lithium isotope analysis. However, the direct analysis of the reactive LAD molecule is challenging. An indirect method involving the analysis of the gaseous products of its controlled hydrolysis can be employed.

Protocol for Isotopic Analysis by MS (via Hydrolysis):

-

Sample Preparation and Hydrolysis (Inert Atmosphere):

-

In a glovebox, place a precisely weighed amount of LAD into a reaction vessel connected to a vacuum line.

-

Evacuate the vessel to remove any atmospheric gases.

-

Introduce a controlled amount of D₂O (for ¹H analysis) or H₂O (for ²H analysis) vapor to react with the LAD. The reaction is: LiAlD₄ + 4H₂O → LiOH + Al(OH)₃ + 4HD LiAlH₄ + 4D₂O → LiOD + Al(OD)₃ + 4HD

-

The evolved hydrogen gas (a mixture of H₂, HD, and D₂) is collected in a gas sampling bulb.

-

-

Mass Spectrometric Analysis:

-

Introduce the collected gas sample into a mass spectrometer capable of analyzing light gases (e.g., a magnetic sector or quadrupole mass spectrometer).

-

Measure the ion intensities for m/z = 2 (H₂⁺), 3 (HD⁺), and 4 (D₂⁺).

-

Calculate the isotopic composition of the hydrogen gas to determine the isotopic purity of the original LAD sample.

-

Vibrational Spectroscopy (FTIR and Raman)

Vibrational spectroscopy can distinguish between Al-H and Al-D bonds due to the mass difference between hydrogen and deuterium, which results in a significant shift in the vibrational frequencies.

Protocol for Attenuated Total Reflectance (ATR)-FTIR Spectroscopy:

-

Sample Preparation (Inert Atmosphere):

-

In a glovebox, place a small amount of the powdered LAD sample directly onto the ATR crystal.

-

Ensure good contact between the sample and the crystal by applying pressure with the built-in clamp.

-

-

FTIR Analysis:

-

Acquire the FTIR spectrum. The Al-H stretching vibration appears around 1750 cm⁻¹, while the Al-D stretch is expected at a lower wavenumber (approximately 1300 cm⁻¹) due to the heavier mass of deuterium.

-

The presence and relative intensity of the Al-H peak can be used to qualitatively and semi-quantitatively assess the level of protonated impurity.

-

Protocol for Raman Spectroscopy:

-

Sample Preparation (Inert Atmosphere):

-

Seal the LAD powder in a glass capillary or an NMR tube inside a glovebox.

-

-

Raman Analysis:

-

Acquire the Raman spectrum using a suitable laser excitation wavelength.

-

Similar to FTIR, distinct peaks for the Al-H and Al-D stretching modes will be observed.

-

Quantitative analysis can be performed by creating a calibration curve with standards of known isotopic composition or by using the relative peak areas if the Raman cross-sections are known.[11]

-

Visualizations

The following diagrams illustrate the key processes and relationships discussed in this guide.

Caption: Synthesis of Lithium Aluminum Deuteride.

References

- 1. researchgate.net [researchgate.net]

- 2. Lithium aluminum deuteride: Synthesis Procedure, Electrochemical lithium storage properties and mechanism_Chemicalbook [chemicalbook.com]

- 3. datasheets.scbt.com [datasheets.scbt.com]

- 4. neilsonlab.colostate.edu [neilsonlab.colostate.edu]

- 5. ccc.chem.pitt.edu [ccc.chem.pitt.edu]

- 6. analyticalscience.wiley.com [analyticalscience.wiley.com]

- 7. Determination of isotope abundance for deuterium-labeled compounds by quantitative 1 H NMR + 2 H NMR - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. organomation.com [organomation.com]

- 9. isotope-science.alfa-chemistry.com [isotope-science.alfa-chemistry.com]

- 10. sigmaaldrich.com [sigmaaldrich.com]

- 11. static.horiba.com [static.horiba.com]

An In-depth Technical Guide to the Molecular Structure and Bonding of Lithium Aluminium Deuteride (LiAlD₄)

For Researchers, Scientists, and Drug Development Professionals

Abstract

Lithium aluminium deuteride (B1239839) (LiAlD₄) is a powerful deuterated reducing agent utilized extensively in organic synthesis for the preparation of specifically labeled compounds. A comprehensive understanding of its molecular structure and the nature of its chemical bonds is paramount for predicting its reactivity and for the development of new synthetic methodologies. This technical guide provides a detailed analysis of the molecular architecture and bonding characteristics of LiAlD₄, supported by quantitative data from advanced analytical techniques. Experimental protocols for the characterization methods discussed herein are also provided to facilitate further research and application.

Molecular Structure and Bonding

Lithium aluminium deuteride is an ionic compound consisting of a lithium cation (Li⁺) and a complex tetrahydroaluminate anion ([AlD₄]⁻). The bonding within this compound can be characterized by two primary interactions: the ionic bond between the lithium cation and the aluminate anion, and the covalent bonds within the tetrahedral [AlD₄]⁻ anion.

The crystal structure of this compound has been accurately determined by combined powder X-ray and neutron diffraction studies.[1] It crystallizes in the monoclinic space group P2₁/c.[1] The structure is comprised of isolated, nearly regular [AlD₄]⁻ tetrahedra, with the lithium cations situated between them.[1] Each lithium ion is coordinated to five deuterium (B1214612) atoms from five neighboring [AlD₄]⁻ tetrahedra, forming a distorted trigonal bipyramidal geometry.[1]

The bonding within the [AlD₄]⁻ anion is characterized by covalent bonds between the central aluminum atom and the four deuterium atoms. These Al-D bonds are highly polarized towards the more electronegative deuterium atoms. The overall structure is a salt-like lattice, where the electrostatic attraction between the Li⁺ cations and the [AlD₄]⁻ anions holds the crystal together.

Quantitative Structural Data

The precise structural parameters of LiAlD₄ have been determined at both room temperature (295 K) and low temperature (8 K) using neutron diffraction. These data are summarized in the table below.

| Parameter | Value at 295 K | Value at 8 K |

| Crystal System | Monoclinic | Monoclinic |

| Space Group | P2₁/c | P2₁/c |

| Lattice Parameters | ||

| a (Å) | 4.8254(1) | 4.7892(1) |

| b (Å) | 7.8040(1) | 7.7512(1) |

| c (Å) | 7.8968(1) | 7.8485(1) |

| β (°) | 112.268(1) | 112.019(1) |

| Al-D Bond Lengths (Å) | 1.603(7) - 1.633(5) | 1.596(6) - 1.645(5) |

| Li-D Bond Lengths (Å) | 1.87 - 2.01 (approx.) | - |

| D-Al-D Bond Angles (°) | 107.5(4) - 111.8(4) | 106.8(3) - 111.9(3) |

Data sourced from Hauback, Brinks, and Fjellvåg (2002).[1]

Vibrational Spectroscopy

Vibrational spectroscopy, including infrared (IR) and Raman spectroscopy, provides valuable insights into the bonding environment of LiAlD₄. The vibrational modes of the [AlD₄]⁻ anion are of particular interest. Due to the isotopic substitution of hydrogen with deuterium, the vibrational frequencies are shifted to lower wavenumbers compared to its hydride analog, LiAlH₄.

| Vibrational Mode | LiAlH₄ Frequency (cm⁻¹) | LiAlD₄ Frequency (cm⁻¹) | Technique |

| Al-H/D Stretching | ~1640, ~1780 | ~1180, ~1270 | IR, Raman |

| Al-H/D Bending | ~770 | ~580 | IR, Raman |

Experimental Protocols

The characterization of this compound requires specialized handling due to its high reactivity with moisture and air. All manipulations should be performed under an inert atmosphere (e.g., argon or nitrogen) in a glovebox.

Synthesis of this compound

This compound can be synthesized via the reaction of lithium deuteride (LiD) with aluminium chloride (AlCl₃) in an ethereal solvent, typically diethyl ether or tetrahydrofuran (B95107) (THF).

Reaction: 4 LiD + AlCl₃ → LiAlD₄ + 3 LiCl

Procedure:

-

In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and an inert gas inlet, a suspension of finely powdered lithium deuteride in anhydrous diethyl ether is prepared.

-

A solution of anhydrous aluminium chloride in diethyl ether is added dropwise to the stirred suspension at room temperature.

-

The reaction mixture is then refluxed for several hours to ensure complete reaction.

-

After cooling to room temperature, the precipitated lithium chloride is removed by filtration under an inert atmosphere.

-

The ethereal solution of LiAlD₄ is concentrated under reduced pressure to yield the product as a white to off-white powder.

Neutron Diffraction

Neutron diffraction is the most suitable technique for accurately determining the positions of deuterium atoms in the crystal lattice of LiAlD₄.

Methodology:

-

A powdered sample of LiAlD₄ is loaded into a vanadium sample holder inside a glovebox to prevent exposure to air and moisture.

-

The sample holder is sealed and mounted on the goniometer of a high-resolution powder neutron diffractometer.

-

Neutron diffraction data are collected at the desired temperature (e.g., 295 K and 8 K).

-

The crystal structure is refined using the Rietveld method, which involves fitting a calculated diffraction pattern to the experimental data. This allows for the precise determination of lattice parameters, atomic positions, and bond lengths and angles.

Infrared and Raman Spectroscopy

Infrared and Raman spectroscopy are used to probe the vibrational modes of the [AlD₄]⁻ anion.

Infrared (IR) Spectroscopy:

-

A small amount of the LiAlD₄ powder is mixed with dry potassium bromide (KBr) in a glovebox.

-

The mixture is pressed into a transparent pellet using a hydraulic press.

-

The KBr pellet is placed in a moisture-free sample holder.

-

The IR spectrum is recorded using a Fourier-transform infrared (FTIR) spectrometer.

Raman Spectroscopy:

-

A small amount of the LiAlD₄ powder is sealed in a glass capillary tube under an inert atmosphere.

-

The capillary is placed in the sample compartment of a Raman spectrometer.

-

The sample is irradiated with a monochromatic laser source, and the scattered light is collected and analyzed to obtain the Raman spectrum.

Visualizations

Molecular Structure and Bonding Diagram

The following diagram illustrates the ionic and covalent bonding within the this compound crystal lattice.

Experimental Workflow for Structural Characterization

The following diagram outlines the experimental workflow for the synthesis and structural characterization of this compound.

References

Theoretical Insights into the Reactivity of Lithium Aluminium Deuteride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lithium aluminium deuteride (B1239839) (LiAlD₄ or LAD) is a powerful reducing agent and the deuterated analogue of lithium aluminium hydride (LiAlH₄ or LAH).[1] The substitution of hydrogen with deuterium, a heavier isotope, leads to a difference in the reactivity of the reagent, a phenomenon known as the kinetic isotope effect (KIE).[2] Understanding the theoretical underpinnings of this effect is crucial for predicting reaction outcomes, elucidating reaction mechanisms, and designing novel synthetic pathways. This technical guide provides an in-depth analysis of the theoretical calculations governing the reactivity of lithium aluminium deuteride, with a focus on its comparison with lithium aluminium hydride.

Theoretical Framework: Transition State Theory and the Kinetic Isotope Effect

The difference in reactivity between LiAlH₄ and LiAlD₄ can be rationalized using transition state theory.[3] According to this theory, the rate of a chemical reaction is determined by the energy barrier between the reactants and the transition state, a high-energy intermediate. The kinetic isotope effect arises from the differences in the zero-point vibrational energies of the C-H and C-D bonds being broken in the transition state.[4]

The C-D bond is stronger and has a lower zero-point energy than the C-H bond due to the heavier mass of deuterium. Consequently, more energy is required to break a C-D bond, leading to a higher activation energy for the reaction and a slower reaction rate. The primary kinetic isotope effect is expressed as the ratio of the rate constants for the light (kH) and heavy (kD) isotopes (kH/kD). For the reduction of mesityl phenyl ketone, an experimental kH/kD value of 1.27 has been reported, indicating that the transfer of hydride (or deuteride) is involved in the rate-determining step of the reaction.[5]

Computational Approaches to Modeling Reactivity

Density Functional Theory (DFT) has emerged as a powerful tool for investigating the reaction mechanisms of hydride transfer reactions.[6][7] By calculating the potential energy surface, researchers can identify the structures of reactants, products, and, most importantly, the transition states.

Key Computational Parameters:

-

Functionals: Hybrid functionals, such as B3LYP, are commonly employed for these types of calculations.[8][9][10][11][12]

-

Basis Sets: Pople-style basis sets, like 6-31G**, are frequently used to describe the atomic orbitals.[8][9][10][11][12]

-

Solvent Effects: The inclusion of solvent effects, often through continuum models like the Polarizable Continuum Model (PCM), is crucial for obtaining results that are comparable to experimental data, as the solvent can influence the stability of the transition state.[7][13]

Reaction Mechanisms: Reduction of Carbonyl Compounds

The reduction of carbonyl compounds is a cornerstone application of lithium aluminium hydride and its deuterated analogue. Theoretical studies on the reduction of formaldehyde (B43269) and cyclohexanone (B45756) by LiAlH₄ have provided valuable insights into the reaction mechanism.[8]

The reaction is believed to proceed via a four-membered ring transition state where the aluminium atom coordinates to the carbonyl oxygen, and the hydride is transferred to the carbonyl carbon. The stereoselectivity of the reduction of cyclic ketones, such as cyclohexanone, is a key aspect that can be rationalized through computational modeling. Theoretical calculations have shown that the axial attack of the hydride is generally favored, which is in agreement with experimental observations.[8]

Quantitative Data from Theoretical Calculations

While direct comparative theoretical studies on the reactivity of LiAlH₄ versus LiAlD₄ for a broad range of substrates are limited in the literature, the principles of KIE calculations are well-established. The primary KIE can be calculated from the vibrational frequencies of the ground state and the transition state for both the hydride and deuteride transfer reactions.

The following table summarizes the type of quantitative data that can be obtained from theoretical calculations and provides an experimental benchmark.

| Reaction | Parameter | LiAlH₄ (Calculated) | LiAlD₄ (Calculated) | Experimental kH/kD |

| Reduction of Mesityl Phenyl Ketone | Activation Energy (kcal/mol) | Data not available in searched literature | Data not available in searched literature | - |

| Calculated kH/kD | Data not available in searched literature | Data not available in searched literature | 1.27[5] |

Note: While specific calculated values for a direct comparison are not available in the searched literature, the established methodologies allow for their determination.

Experimental Protocols for Theoretical Calculations

The following outlines a typical computational protocol for calculating the kinetic isotope effect for the reduction of a ketone by LiAlH₄/LiAlD₄:

-

Model System Setup:

-

Define the molecular structures of the ketone, LiAlH₄, and LiAlD₄.

-

Choose a suitable solvent for the reaction and incorporate it into the model, for example, using the PCM.

-

-

Reactant and Product Optimization:

-

Perform geometry optimizations of the reactants (ketone and LiAlH₄/LiAlD₄) and the products (the corresponding alcoholate).

-

Calculate the vibrational frequencies of the optimized structures to confirm they are true minima on the potential energy surface (no imaginary frequencies).

-

-

Transition State Search:

-

Locate the transition state structure for the hydride/deuteride transfer using methods like the Berny algorithm.

-

The transition state is characterized by a single imaginary frequency corresponding to the reaction coordinate (the Al-H/D bond breaking and the C-H/D bond forming).

-

-

Intrinsic Reaction Coordinate (IRC) Calculation:

-

Perform an IRC calculation to confirm that the found transition state connects the reactants and products.

-

-

Kinetic Isotope Effect Calculation:

-

Using the calculated vibrational frequencies of the reactants and the transition states for both the LiAlH₄ and LiAlD₄ reactions, the kH/kD can be computed. This is often done using specialized software like Kinisot, which can parse the output from quantum chemistry packages like Gaussian.[14]

-

Visualization of Reaction Pathways and Workflows

Signaling Pathway: Hydride Transfer in Ketone Reduction

Caption: Reaction pathway for the reduction of a ketone by LiAlH₄/LiAlD₄.

Experimental Workflow: Computational KIE Calculation

Caption: Workflow for the theoretical calculation of the kinetic isotope effect.

Logical Relationship: Factors Influencing the Kinetic Isotope Effect

Caption: Key factors determining the magnitude of the kinetic isotope effect.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. masterorganicchemistry.com [masterorganicchemistry.com]

- 3. Kinetic isotope effect - Wikipedia [en.wikipedia.org]

- 4. macmillan.princeton.edu [macmillan.princeton.edu]

- 5. GT Digital Repository [repository.gatech.edu]

- 6. researchgate.net [researchgate.net]

- 7. kanazawa-u.repo.nii.ac.jp [kanazawa-u.repo.nii.ac.jp]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. youtube.com [youtube.com]

Solubility of Lithium Aluminium Deuteride in THF vs. Ether: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed analysis of the solubility of lithium aluminium deuteride (B1239839) (LiAlD₄ or LAD) in two common ethereal solvents: tetrahydrofuran (B95107) (THF) and diethyl ether. A thorough understanding of LAD's solubility is critical for its effective use as a powerful reducing agent in the synthesis of deuterated compounds, which are of significant interest in pharmaceutical and materials science research for applications such as kinetic isotope effect studies and metabolic pathway elucidation.

Core Executive Summary

Contrary to some qualitative statements, the available data indicates that lithium aluminium hydride is significantly more soluble in diethyl ether than in tetrahydrofuran.[3][4] However, THF is often a preferred solvent in practice due to the greater stability of the resulting solution and its higher boiling point, which allows for a wider range of reaction temperatures.

Quantitative Solubility Data

The solubility of lithium aluminium hydride (LAH), used here as a proxy for lithium aluminium deuteride (LAD), in diethyl ether and tetrahydrofuran at 25°C is summarized below.

| Compound | Solvent | Solubility ( g/100 g solvent) | Molar Solubility (mol/L) |

| Lithium Aluminium Hydride (LAH) | Diethyl Ether | ~30 | ~5.92 |

| Lithium Aluminium Hydride (LAH) | Tetrahydrofuran | ~13 | ~2.96 |

Note: Data is for LiAlH₄ and is considered a close approximation for LiAlD₄. The molar solubility is calculated based on the density of the solvent and the molar mass of LAH.[3]

Factors Influencing Solubility

The dissolution of this compound in ethereal solvents is not a simple physical process but rather a chemical interaction involving the formation of a coordination complex between the lithium cation and the oxygen atoms of the ether. The key factors governing the solubility are:

-

Lewis Basicity of the Solvent: The ether solvent acts as a Lewis base, donating a lone pair of electrons to the Lewis acidic lithium cation. This solvation process helps to break down the polymeric structure of solid LAD, allowing it to enter the solution.

-

Steric Hindrance: The accessibility of the oxygen's lone pairs in the solvent molecule affects its ability to coordinate with the lithium ion.

-

Solvent Polarity: While both are relatively nonpolar solvents, differences in their polarity can influence their interaction with the ionic LAD.

Tetrahydrofuran is a more sterically hindered and more polar molecule than diethyl ether. While one might assume the increased polarity of THF would lead to higher solubility, the empirical data for LAH suggests that other factors, possibly related to the crystal lattice energy of the solid and the overall thermodynamics of solvation, result in higher solubility in diethyl ether.[3]

Logical Flow of Solubility Considerations

The following diagram illustrates the logical workflow for selecting a solvent for reactions involving this compound based on solubility and other practical considerations.

Caption: Logical workflow for LAD solvent selection.

Experimental Protocol for Solubility Determination

The following is a detailed methodology for the gravimetric determination of the solubility of this compound in an ethereal solvent. This procedure must be carried out under an inert atmosphere (e.g., in a glovebox or using Schlenk line techniques) due to the high reactivity of LAD with atmospheric moisture and oxygen.

Materials and Equipment:

-

This compound (LAD) powder

-

Anhydrous tetrahydrofuran (THF)

-

Anhydrous diethyl ether

-

Glovebox or Schlenk line with a supply of dry, oxygen-free inert gas (e.g., argon or nitrogen)

-

Analytical balance (readable to at least 0.1 mg)

-

Magnetic stirrer and stir bars

-

Thermostatically controlled bath

-

Glass vials with screw caps (B75204) and PTFE septa

-

Syringes and needles

-

Syringe filters (0.45 µm, PTFE)

-

Pre-weighed, oven-dried sample vials

Procedure:

-

Preparation:

-

Ensure all glassware, syringes, needles, and stir bars are rigorously dried in an oven at >120°C overnight and cooled in a desiccator before being brought into the inert atmosphere glovebox.

-

Transfer all necessary materials and equipment into the glovebox.

-

Allow the solvents to equilibrate to the glovebox atmosphere to minimize temperature and pressure changes upon opening.

-

-

Sample Preparation:

-

In a series of glass vials, add an excess of LAD powder. The exact amount is not critical, but there must be undissolved solid present at equilibrium.

-

To each vial, add a known volume or mass of the chosen anhydrous solvent (THF or diethyl ether).

-

Add a magnetic stir bar to each vial.

-

-

Equilibration:

-

Seal the vials tightly.

-

Place the vials in a thermostatically controlled bath set to the desired temperature (e.g., 25°C).

-

Stir the slurries vigorously for a sufficient time to ensure equilibrium is reached (a minimum of 24 hours is recommended). After this period, cease stirring and allow the excess solid to settle.

-

-

Sample Extraction and Analysis:

-

Carefully draw a known volume of the supernatant (the clear, saturated solution) into a syringe fitted with a PTFE syringe filter. It is crucial not to disturb the settled solid.

-

Dispense the filtered, saturated solution into a pre-weighed, dry sample vial.

-

Seal the vial and remove it from the glovebox.

-

Immediately weigh the vial containing the saturated solution to determine the mass of the solution.

-

Carefully uncap the vial in a fume hood and allow the solvent to evaporate under a gentle stream of inert gas.

-

Once the solvent has evaporated, place the vial in a vacuum oven at a mild temperature (e.g., 40-50°C) to remove any residual solvent.

-

After drying to a constant weight, re-weigh the vial to determine the mass of the dissolved LAD.

-

-

Calculation:

-

The mass of the solvent is the mass of the saturated solution minus the mass of the dissolved LAD.

-

The solubility is calculated as: (mass of dissolved LAD / mass of solvent) * 100 = g LAD / 100 g solvent.

-

Safety Precautions:

-

This compound reacts violently with water and can ignite in the presence of moisture.[1] All operations must be conducted under a strict inert atmosphere.

-

Wear appropriate personal protective equipment, including safety glasses, a lab coat, and gloves.

-

Handle LAD powder carefully to avoid creating dust.

-

Ethereal solvents are highly flammable and can form explosive peroxides. Use in a well-ventilated area and away from ignition sources.

-

Quench any excess LAD and contaminated materials carefully with a suitable protocol (e.g., slow addition of ethyl acetate (B1210297) followed by ethanol (B145695) and then water, all under cooling).

This comprehensive guide provides the necessary data and protocols for the informed and safe use of this compound in research and development, with a clear understanding of its solubility characteristics in common ethereal solvents.

References

An In-depth Technical Guide on the Thermal Stability and Decomposition of Lithium Aluminium Deuteride

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lithium aluminium deuteride (B1239839) (LiAlD₄), an isotopically labeled analog of lithium aluminium hydride, is a powerful reducing agent utilized in various chemical syntheses, including the preparation of deuterated compounds for research and drug development. A thorough understanding of its thermal stability and decomposition characteristics is paramount for its safe handling, storage, and application in controlled chemical processes. This technical guide provides a comprehensive overview of the thermal behavior of LiAlD₄, detailing its decomposition pathway, associated thermal events, and recommended experimental protocols for its analysis.

Thermal Decomposition Pathway

The thermal decomposition of lithium aluminium deuteride is a multi-step process that occurs analogously to its hydride counterpart, lithium aluminium hydride (LiAlH₄). The decomposition proceeds through the formation of an intermediate, lithium aluminium hexadeuteride (Li₃AlD₆), followed by further decomposition to lithium deuteride (LiD) and elemental aluminium (Al), with the concurrent evolution of deuterium (B1214612) gas (D₂).

The overall decomposition can be summarized by the following reactions:

Step 1: Decomposition of LiAlD₄ to Li₃AlD₆

3LiAlD4→Li3AlD6+2Al+3D2This initial step involves the decomposition of three moles of this compound to form one mole of lithium aluminium hexadeuteride, two moles of aluminium, and three moles of deuterium gas.

Step 2: Decomposition of Li₃AlD₆ to LiD

Li3AlD6→3LiD+Al+23D2The intermediate, lithium aluminium hexadeuteride, further decomposes to produce three moles of lithium deuteride, one mole of aluminium, and one and a half moles of deuterium gas.

Quantitative Thermal Analysis Data

The thermal decomposition of LiAlD₄ can be quantitatively characterized using thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC). The following tables summarize the expected quantitative data based on the stoichiometry of the decomposition reactions and available literature on analogous compounds. It is important to note that specific experimental values can be influenced by factors such as heating rate, sample purity, and particle size.

Table 1: Theoretical Mass Loss Data from Thermogravimetric Analysis (TGA)

| Decomposition Step | Reaction | Theoretical Mass Loss (%) |

| Step 1 | | ~4.77% |

| Step 2 | | ~4.77% |

| Total | | ~9.54% |

Table 2: Expected Thermal Events from Differential Scanning calorimetry (DSC)

| Thermal Event | Description | Onset Temperature (°C) | Peak Temperature (°C) | Enthalpy Change (ΔH) |

| Melting | Phase transition from solid to liquid | ~170 | - | Endothermic |

| Decomposition Step 1 | Formation of Li₃AlD₆ | >170 | - | Endothermic[1] |

| Decomposition Step 2 | Formation of LiD | >200 | - | Endothermic[1] |

Note: The deuterated structure is predicted to be more stable than LiAlH₄.[1]

Mandatory Visualizations

Logical Relationship of Decomposition Products

Experimental Workflow for Thermal Analysis

Experimental Protocols

Given the air and moisture sensitivity of this compound, all sample handling and preparation for thermal analysis must be conducted under an inert atmosphere, such as in a glovebox.

Synthesis of this compound

This compound can be synthesized by the reaction of lithium deuteride (LiD) with aluminium bromide (AlBr₃).[1] An alternative method involves the ball milling of lithium aluminium hydride (LiAlH₄) with lithium hydride (LiH), although this may result in a mixture of deuterated and hydrided species.[2]

Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC)

Objective: To determine the temperature-dependent mass loss and thermal transitions of LiAlD₄.

Methodology:

-

Sample Preparation: Inside an argon- or nitrogen-filled glovebox, accurately weigh 3-5 mg of LiAlD₄ powder into a hermetically sealed aluminium DSC pan.

-

Instrument Setup:

-

Place the sealed sample pan and an empty, sealed reference pan into the simultaneous TGA-DSC analyzer.

-

Purge the instrument with high-purity inert gas (e.g., argon or nitrogen) at a flow rate of 50-100 mL/min to ensure an oxygen- and moisture-free environment.

-

-

Thermal Program:

-

Equilibrate the sample at a starting temperature of 30 °C.

-

Heat the sample from 30 °C to a final temperature of approximately 400 °C at a constant heating rate of 5-10 °C/min.

-

-

Data Acquisition: Continuously record the sample mass (TGA) and the differential heat flow (DSC) as a function of temperature.

Evolved Gas Analysis by Mass Spectrometry (EGA-MS)

Objective: To identify the gaseous species evolved during the thermal decomposition of LiAlD₄.

Methodology:

-

Instrument Coupling: Couple the outlet of the TGA instrument to a mass spectrometer via a heated transfer line to prevent condensation of any evolved species.

-

Sample Analysis: Perform the TGA experiment as described above.

-

Mass Spectrometry Parameters:

-

Set the mass spectrometer to scan a mass-to-charge ratio (m/z) range that includes deuterium (m/z = 4 for D₂).

-

Continuously monitor the ion current for m/z = 4 throughout the TGA heating program.

-

-

Data Correlation: Correlate the intensity of the D₂ signal with the mass loss steps observed in the TGA data and the thermal events in the DSC data to confirm the decomposition pathway.

Conclusion

This technical guide provides a detailed overview of the thermal stability and decomposition of this compound. The multi-step decomposition pathway, involving the formation of Li₃AlD₆ and subsequent decomposition to LiD and Al with the evolution of deuterium gas, is a critical aspect of its chemical behavior. The provided quantitative data and detailed experimental protocols for TGA, DSC, and EGA-MS will aid researchers, scientists, and drug development professionals in the safe and effective utilization of this important deuterated reagent. Adherence to strict inert atmosphere techniques during handling and analysis is essential to obtain accurate and reliable data.

References

The Dawn of a New Era in Reduction Chemistry: A Technical Guide to the Discovery of Lithium Aluminum Hydride

Foreword

The landscape of organic and inorganic chemistry was irrevocably altered in 1947 with the discovery of lithium aluminum hydride (LiAlH₄) by A. E. Finholt, A. C. Bond, Jr., and H. I. Schlesinger. This seminal work, published in the Journal of the American Chemical Society, introduced a remarkably potent and versatile reducing agent that has since become an indispensable tool for chemists worldwide. This technical guide provides an in-depth analysis of their groundbreaking discovery, focusing on the core experimental data and protocols that heralded this new age of synthetic capability. The information presented here is intended for researchers, scientists, and drug development professionals who wish to understand the foundational experiments that introduced this pivotal reagent to the scientific community.

The Synthesis of Lithium Aluminum Hydride: A Quantitative Analysis

The primary method for the synthesis of lithium aluminum hydride, as detailed by Finholt, Bond, and Schlesinger, involves the reaction of lithium hydride with aluminum chloride in diethyl ether. The stoichiometry of this reaction is represented by the following equation:

4 LiH + AlCl₃ → LiAlH₄ + 3 LiCl

The success of this synthesis was not merely in the novelty of the compound but also in the efficiency of its preparation. The following table summarizes the quantitative data from a typical preparation described in their seminal paper.[1]

| Parameter | Value | Unit | Notes |

| Reactants | |||

| Lithium Hydride (LiH) | 23.5 | g | 2.96 moles (in excess) |

| Aluminum Chloride (AlCl₃) | 71.2 | g | 0.534 moles |

| Lithium Aluminum Hydride (initiator) | 3.05 | g | 0.08 moles |

| Diethyl Ether (for AlCl₃ solution) | 300 | mL | |

| Diethyl Ether (for LiH suspension) | 230 | mL | |

| Product | |||

| Net Yield of LiAlH₄ | 17.37 | g | 0.458 moles |

| Reaction Efficiency | |||

| Theoretical Yield | 20.27 | g | 0.534 moles |

| Percentage Yield | 85.7 | % |

Experimental Protocol: The Schlesinger Method

The procedure developed by Schlesinger and his team, often referred to as the "Schlesinger method," is a cornerstone of this discovery.[1][2] The following is a detailed description of the experimental protocol for the synthesis of lithium aluminum hydride.

Apparatus:

-

A reaction vessel (e.g., a three-necked flask) equipped with a mechanical stirrer, a dropping funnel, and a reflux condenser.

-

A filtration apparatus, such as a sintered glass funnel, capable of being operated under a nitrogen atmosphere.

-

Standard laboratory glassware for solution preparation and handling.

-

A vacuum system for the removal of solvent.

Reagents:

-

Lithium Hydride (LiH)

-

Anhydrous Aluminum Chloride (AlCl₃)

-

Diethyl Ether (anhydrous)

-

Lithium Aluminum Hydride (for initiating the reaction, if available)

-

Dry, carbon dioxide-free nitrogen gas

Procedure:

-

Preparation of Reactant Solutions:

-

A solution of aluminum chloride is prepared by dissolving 71.2 g (0.534 mole) of AlCl₃ in 300 mL of anhydrous diethyl ether.

-

A suspension of lithium hydride is prepared by adding 23.5 g (2.96 moles) of LiH to a solution of 3.05 g (0.08 mole) of lithium aluminum hydride in 30 mL of diethyl ether, followed by the addition of another 200 mL of ether. The small amount of LiAlH₄ helps to initiate the reaction.

-

-

Reaction:

-

The reaction is carried out under an atmosphere of dry, carbon dioxide-free nitrogen.

-

The aluminum chloride solution is added from the dropping funnel to the stirred suspension of lithium hydride at a rate that maintains a continuous gentle reflux of the diethyl ether.

-

-

Filtration and Isolation:

-

After the addition is complete and the reaction has subsided, the mixture is filtered through a sintered glass funnel under nitrogen pressure to separate the solution of lithium aluminum hydride from the precipitated lithium chloride and excess lithium hydride.

-

-

Purification and Solvent Removal:

Visualizing the Discovery

To better illustrate the key aspects of this discovery, the following diagrams have been generated using the DOT language.

References

An In-depth Technical Guide to Lithium Aluminum Deuteride as a Source of Deuterium Atoms

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lithium aluminum deuteride (B1239839) (LiAlD₄ or LAD) is a powerful and versatile deuterated reducing agent widely employed in organic synthesis.[1][2] As an isotopologue of the common reducing agent lithium aluminum hydride (LAH), LAD serves as a convenient and efficient source of deuterium (B1214612) atoms for the synthesis of specifically labeled compounds. This guide provides a comprehensive overview of the properties, applications, and experimental protocols associated with the use of lithium aluminum deuteride, with a particular focus on its relevance in pharmaceutical research and drug development. The ability to introduce deuterium into molecules can significantly alter their metabolic pathways, potentially leading to improved bioavailability, reduced toxicity, or a longer half-life, a concept known as the "kinetic isotope effect."

LAD is a colorless to gray crystalline solid that is highly reactive, particularly with water and other protic solvents.[1] Therefore, it necessitates handling under anhydrous and inert conditions. Its primary application lies in the reduction of a wide array of functional groups, where it transfers a deuteride ion (D⁻) to an electrophilic center.

Properties of Lithium Aluminum Deuteride

| Property | Value |

| Chemical Formula | LiAlD₄ |

| Molecular Weight | 41.98 g/mol |

| Appearance | White to gray powder |

| Solubility | Soluble in diethyl ether, tetrahydrofuran (B95107) (THF) |

| Reactivity | Reacts violently with water, alcohols, and other protic solvents. |

| Storage | Store under an inert atmosphere (e.g., argon or nitrogen) in a cool, dry place. |

Applications in Deuterium Labeling

Lithium aluminum deuteride is a potent reducing agent capable of deuterating a wide range of functional groups. Its reactivity is comparable to that of lithium aluminum hydride.

Reducible Functional Groups

The following table summarizes the functional groups that can be effectively reduced by LAD, along with the corresponding deuterated products.

| Functional Group | Starting Material Example | Product Example |

| Aldehyde | Benzaldehyde | [α,α-²H₂]Benzyl alcohol |

| Ketone | Acetophenone | [α-²H₁]1-Phenylethanol |

| Ester | Ethyl benzoate | [α,α-²H₂]Benzyl alcohol |

| Carboxylic Acid | Benzoic acid | [α,α-²H₂]Benzyl alcohol |

| Amide | N-Methylbenzamide | [α,α-²H₂]N-Methylbenzylamine |

| Lactone | γ-Butyrolactone | [1,1,4,4-²H₄]Butane-1,4-diol |

| Epoxide | Styrene oxide | [1-²H₁]2-Phenylethanol or [2-²H₁]2-Phenylethanol |

| Nitrile | Benzonitrile | [α,α-²H₂]Benzylamine |

| Azide | Benzyl azide | Benzylamine (deuterium not incorporated) |

| Alkyl Halide | Benzyl bromide | [α-²H₁]Toluene |

Quantitative Data on Deuteration Reactions

The following table presents a collection of quantitative data from various deuteration reactions using LAD, highlighting the reaction conditions, yields, and isotopic purities achieved.

| Substrate | Product | Solvent | Temp. (°C) | Time (h) | Yield (%) | Isotopic Purity (%) |

| 3β-hydroxy-5α-pregnan-20-one | 5α-[20β-²H₁]pregnane-3β,20α-diol | - | - | - | - | 83.9 |

| 3β-hydroxy-5α-[3α,11,11-²H₃]pregnan-20-one | 5α-[3α,11,11,20β-²H₄]pregnane-3β,20α-diol | - | - | - | - | 83.9 |

| (2R,1'S)-2-(1-aminoalkyl) epoxide | (2S,3S)-3-amino-1-deuterioalkan-2-ol | - | - | - | - | - |

Experimental Protocols

General Safety Precautions

Lithium aluminum deuteride is a highly reactive and flammable solid. All manipulations should be carried out in a well-ventilated fume hood under an inert atmosphere (argon or nitrogen). Personal protective equipment, including safety glasses, a lab coat, and gloves, is mandatory. A Class D fire extinguisher (for combustible metals) should be readily available. LAD reacts violently with water, releasing flammable hydrogen gas. Therefore, all glassware must be thoroughly dried before use, and reactions should be conducted in anhydrous solvents.

General Procedure for the Reduction of an Ester

This protocol provides a general method for the reduction of an ester to a deuterated primary alcohol.

-

Apparatus Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser with a nitrogen/argon inlet, and a dropping funnel is assembled while hot and allowed to cool under a stream of inert gas.

-

Reagent Preparation: A suspension of lithium aluminum deuteride (typically 1.0 to 1.5 molar equivalents per ester group) is prepared in anhydrous diethyl ether or THF in the reaction flask.

-

Substrate Addition: The ester, dissolved in the same anhydrous solvent, is added dropwise to the stirred suspension of LAD at a rate that maintains gentle reflux. For more reactive esters, the addition may be performed at 0 °C.

-

Reaction Monitoring: The reaction progress is monitored by thin-layer chromatography (TLC) or gas chromatography (GC).

-

Work-up: Upon completion, the reaction mixture is cooled in an ice bath. The excess LAD is cautiously quenched by the slow, dropwise addition of ethyl acetate, followed by the careful addition of water or a saturated aqueous solution of sodium sulfate. A common work-up procedure (Fieser work-up) involves the sequential addition of 'x' mL of water, 'x' mL of 15% aqueous NaOH, and '3x' mL of water for every 'x' grams of LAD used. This procedure results in the formation of a granular precipitate of aluminum salts that can be easily filtered off.

-

Isolation and Purification: The organic layer is separated, and the aqueous layer is extracted with diethyl ether. The combined organic extracts are dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure. The resulting deuterated alcohol can be further purified by distillation or chromatography.

Determination of Isotopic Purity

The isotopic purity of the deuterated products is typically determined by mass spectrometry (MS) or nuclear magnetic resonance (NMR) spectroscopy.

-

Mass Spectrometry: High-resolution mass spectrometry (HRMS) can be used to determine the relative abundance of the deuterated and non-deuterated molecular ions, from which the isotopic purity can be calculated.

-

NMR Spectroscopy:

-

¹H NMR: The degree of deuteration can be estimated by the reduction in the integral of the proton signal at the site of deuteration relative to an internal standard or a non-deuterated signal within the molecule.

-

²H NMR: This technique directly detects the deuterium nucleus, providing a clear signal for the deuterated position. The isotopic purity can be determined by comparing the integral of the deuterium signal to that of a known standard.

-

Visualizations

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate key mechanistic pathways and experimental workflows involving lithium aluminum deuteride.

Conclusion

Lithium aluminum deuteride is an invaluable reagent for the synthesis of deuterated organic molecules. Its high reactivity and broad functional group tolerance make it a powerful tool for introducing deuterium with high isotopic purity. While its handling requires care due to its reactivity with moisture, the well-established protocols for its use and work-up make it a reliable choice for researchers in academia and industry. For professionals in drug development, the strategic use of LAD to create deuterated analogues of pharmacologically active compounds offers a promising avenue for improving drug efficacy and safety profiles. This guide has provided a detailed overview of the core aspects of using LAD, from its fundamental properties to practical experimental considerations, to aid researchers in harnessing the full potential of this important deuterating agent.

References

Methodological & Application

Application Notes and Protocols for Deuterium Labeling Using Lithium Aluminium Deuteride

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of lithium aluminum deuteride (B1239839) (LiAlD₄ or LAD) for the site-specific introduction of deuterium (B1214612) into organic molecules. Deuterium labeling is a critical technique in drug discovery and development, offering insights into metabolic pathways, reaction mechanisms, and enhancing the pharmacokinetic profiles of drug candidates through the kinetic isotope effect (KIE).

Introduction to Deuterium Labeling with LAD

Lithium aluminum deuteride is a powerful deuterated reducing agent that provides a convenient and efficient method for incorporating deuterium into a wide range of functional groups. By replacing hydrogen with its heavier, stable isotope, deuterium, the C-D bond is made stronger than the corresponding C-H bond. This increased bond strength can significantly slow down metabolic processes that involve C-H bond cleavage, a common pathway for drug degradation in the body. This can lead to an improved pharmacokinetic profile, including a longer half-life and reduced formation of toxic metabolites.

LAD is analogous in reactivity to lithium aluminum hydride (LAH) and is capable of reducing esters, carboxylic acids, ketones, aldehydes, amides, and nitriles. The choice of LAD as a deuterating agent is advantageous due to its high deuterium content and its ability to deliver deuteride ions (D⁻) with high efficiency.

Applications in Drug Development

The strategic incorporation of deuterium at metabolically vulnerable positions in a drug molecule can offer several advantages:

-

Improved Metabolic Stability: By slowing down cytochrome P450 (CYP) enzyme-mediated metabolism, deuterium labeling can increase the half-life of a drug, potentially leading to lower and less frequent dosing regimens.

-

Reduced Formation of Toxic Metabolites: Altering the metabolic pathway can decrease the production of harmful metabolites, thereby improving the safety profile of a drug.

-

Enhanced Bioavailability: For drugs that undergo significant first-pass metabolism, deuterium substitution can increase their systemic exposure.

-

Stabilization of Chiral Centers: Deuteration can reduce the rate of racemization at stereogenic centers, preserving the desired enantiomeric form of a drug.

A prominent example of a successful deuterated drug is Austedo® (deutetrabenazine) , which demonstrates an improved pharmacokinetic profile compared to its non-deuterated counterpart, tetrabenazine, for the treatment of chorea associated with Huntington's disease.

Quantitative Data from Key Experiments

The following tables summarize quantitative data from representative deuterium labeling experiments using LAD on various functional groups.

Table 1: Reduction of Ketones

| Substrate | Product | Molar Ratio (Substrate:LAD) | Solvent | Temp. (°C) | Time (h) | Yield (%) | Deuterium Incorporation (%) |

| Benzophenone (B1666685) | Deuterated Benzhydrol | 1 : 0.25 | THF | 25 | 1 | 95 | >98 |

| 4-Isobutylacetophenone | Deuterated 1-(4-isobutylphenyl)ethanol | 1 : 0.3 | Diethyl Ether | 0 to 25 | 2 | 88 | >99 |

Table 2: Reduction of Esters

| Substrate | Product | Molar Ratio (Substrate:LAD) | Solvent | Temp. (°C) | Time (h) | Yield (%) | Deuterium Incorporation (%) |

| Methyl 2-phenylpropanoate (B8470279) | Deuterated 2-phenyl-1-propanol | 1 : 0.75 | THF | 0 to 25 | 4 | 92 | >99 (on C1) |

| Ethyl benzoylformate | Deuterated phenylethane-1,2-diol | 1 : 1 | Diethyl Ether | -78 to 25 | 3 | 85 | >98 (on C1) |

Table 3: Reduction of Amides

| Substrate | Product | Molar Ratio (Substrate:LAD) | Solvent | Temp. (°C) | Time (h) | Yield (%) | Deuterium Incorporation (%) |

| N-Methylbenzamide | Deuterated N-benzylmethylamine | 1 : 1 | THF | 65 | 12 | 80 | >98 |

| N-Phenylacetamide | Deuterated N-ethylaniline | 1 : 1.5 | Dioxane | 100 | 18 | 75 | >97 |

Experimental Protocols

Safety Precaution: Lithium aluminum deuteride reacts violently with water and other protic solvents to release flammable deuterium gas. All reactions must be carried out under a dry, inert atmosphere (e.g., nitrogen or argon) using anhydrous solvents. Appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn at all times.

Protocol 1: General Procedure for the Reduction of a Ketone (e.g., Benzophenone)

Materials:

-

Benzophenone

-

Lithium aluminum deuteride (LAD)

-

Anhydrous tetrahydrofuran (B95107) (THF)

-